1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine
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Overview
Description
1-Ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of 1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine can be achieved through several synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the condensation of an aldehyde, an amine, and a glyoxal in the presence of an acid catalyst.
Wallach synthesis: This involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with o-phenylenediamine.
Marckwald synthesis: This involves the reaction of o-phenylenediamine with nitriles.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
1-Ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium or nickel. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it inhibits the synthesis of essential proteins in bacterial cells, leading to cell death . In anticancer applications, it interferes with the DNA replication process, preventing the proliferation of cancer cells .
Comparison with Similar Compounds
1-Ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine can be compared with other similar compounds, such as:
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: This compound has similar antimicrobial properties but differs in its substitution pattern.
Benzo[d]oxazol-2-amine: This compound has a similar structure but contains an oxygen atom instead of a nitrogen atom, leading to different chemical properties.
Benzo[d]thiazol-2-amine: This compound contains a sulfur atom instead of a nitrogen atom, which affects its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12FN3 |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
3-ethyl-6-fluoro-2-methylbenzimidazol-5-amine |
InChI |
InChI=1S/C10H12FN3/c1-3-14-6(2)13-9-4-7(11)8(12)5-10(9)14/h4-5H,3,12H2,1-2H3 |
InChI Key |
XSBJULMAUFATGG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC2=C1C=C(C(=C2)F)N)C |
Origin of Product |
United States |
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